molecular formula C16H22N4O2S2 B7090240 N-[(3R)-1-thiophen-2-ylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

N-[(3R)-1-thiophen-2-ylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

Cat. No.: B7090240
M. Wt: 366.5 g/mol
InChI Key: NRKRCYQDNPRPAM-KWCCSABGSA-N
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Description

N-[(3R)-1-thiophen-2-ylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is a unique compound that stands out due to its structural complexity and potential applications in various scientific fields. This compound features a combination of a thiophene sulfonyl group, a piperidine ring, and an imidazo[1,2-a]pyridine core, which contribute to its diverse chemical and biological properties.

Properties

IUPAC Name

N-[(3R)-1-thiophen-2-ylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S2/c21-24(22,15-6-3-11-23-15)20-9-1-4-13(12-20)18-14-5-2-8-19-10-7-17-16(14)19/h3,6-7,10-11,13-14,18H,1-2,4-5,8-9,12H2/t13-,14?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKRCYQDNPRPAM-KWCCSABGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)NC3CCCN4C3=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)S(=O)(=O)C2=CC=CS2)NC3CCCN4C3=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-1-thiophen-2-ylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine typically involves multiple steps:

  • Formation of the Piperidine Ring: : This initial step usually involves the cyclization of suitable precursors under acidic or basic conditions to form the piperidine ring.

  • Introduction of the Thiophene Sulfonyl Group: : This step can be achieved through sulfonylation reactions, where a thiophene derivative is reacted with a sulfonyl chloride in the presence of a base.

  • Construction of the Imidazo[1,2-a]pyridine Core: : This crucial step involves the condensation of an appropriate amine with an aldehyde or ketone, followed by cyclization under acidic conditions.

Industrial Production Methods

Industrial-scale production often mirrors laboratory synthesis but with optimized reaction conditions to maximize yield and purity. Scaling up usually requires:

  • High-Pressure Reactors: : To handle the increased volumes and maintain precise temperature control.

  • Automated Systems: : For precise reagent addition and reaction monitoring.

  • Purification Techniques: : Such as crystallization or chromatography to ensure high-purity final products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions are common, where substituents on the thiophene or piperidine rings can be replaced under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, often in ether or alcohol solvents.

  • Substitution: : Halides, alcohols, or thiols under conditions such as elevated temperatures or in the presence of catalysts.

Major Products Formed

  • Oxidation Products: : Sulfoxides or sulfones from the thiophene ring.

  • Reduction Products: : Deoxygenated derivatives of the imidazo[1,2-a]pyridine core.

  • Substitution Products: : Various substituted derivatives, depending on the nucleophiles used.

Scientific Research Applications

This compound has several applications across different scientific fields:

  • Chemistry: : Used as a building block in organic synthesis due to its versatile reactivity.

  • Medicine: : Investigated for therapeutic potential due to its structural similarity to bioactive molecules.

  • Industry: : Employed in material science for developing new polymers or as a component in specialty chemicals.

Mechanism of Action

The mechanism by which N-[(3R)-1-thiophen-2-ylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine exerts its effects often involves binding to specific molecular targets:

  • Molecular Targets: : Proteins or enzymes where the compound can modulate activity.

  • Pathways Involved: : Signal transduction pathways, potentially impacting processes like cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S)-1-benzylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

  • N-[(3R)-1-methylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

Highlights of Its Uniqueness

This compound's uniqueness lies in the specific arrangement and combination of the thiophene sulfonyl group, piperidine ring, and imidazo[1,2-a]pyridine core. This unique structure confers distinct reactivity and potential biological activity compared to other similar compounds.

N-[(3R)-1-thiophen-2-ylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine truly stands out due to its intricate structure and broad application potential across various scientific domains.

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